1-[4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone
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Overview
Description
1-[4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone is a complex organic compound that features a triazolo-pyridine ring fused with a piperidine moiety and a trifluorophenyl group.
Preparation Methods
The synthesis of 1-[4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone typically involves multiple steps:
Formation of the Triazolo-Pyridine Ring: This can be achieved through a [3+2] cycloaddition reaction between azinium-N-imines and nitriles in the presence of a catalyst such as copper acetate.
Attachment of the Piperidine Moiety: The triazolo-pyridine intermediate is then reacted with piperidine under suitable conditions to form the desired piperidinyl derivative.
Introduction of the Trifluorophenyl Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing microwave-mediated or mechanochemical methods to improve reaction efficiency .
Chemical Reactions Analysis
1-[4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but typically include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
1-[4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-[4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone can be compared with other similar compounds:
Properties
Molecular Formula |
C19H17F3N4O |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone |
InChI |
InChI=1S/C19H17F3N4O/c20-14-11-16(22)15(21)9-13(14)10-18(27)25-7-4-12(5-8-25)19-24-23-17-3-1-2-6-26(17)19/h1-3,6,9,11-12H,4-5,7-8,10H2 |
InChI Key |
ZZBHTLMSUJAAOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NN=C3N2C=CC=C3)C(=O)CC4=CC(=C(C=C4F)F)F |
Origin of Product |
United States |
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